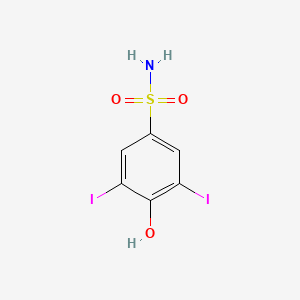

4-Hydroxy-3,5-diiodobenzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

2315-76-6 |

|---|---|

Molecular Formula |

C6H5I2NO3S |

Molecular Weight |

424.98 g/mol |

IUPAC Name |

4-hydroxy-3,5-diiodobenzenesulfonamide |

InChI |

InChI=1S/C6H5I2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12) |

InChI Key |

AJZNNQQBMCBVPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3,5 Diiodobenzenesulfonamide

Building the Sulfonamide Moiety: Key Strategies

The formation of the sulfonamide group is a critical step in the synthesis of 4-Hydroxy-3,5-diiodobenzenesulfonamide. Various methods have been developed to achieve this transformation efficiently.

Direct Sulfonylation Methods

Direct sulfonylation is a traditional and widely used approach for creating the sulfonamide bond. This method typically involves the reaction of a sulfonyl chloride with an amine in the presence of a base. researchgate.net While effective, these reactions can be sensitive to moisture, and the sulfonyl chloride precursors may not always be stable for long-term storage. nih.gov

Oxidative Coupling and Metal-Free Protocols in Sulfonamide Synthesis

In recent years, more environmentally friendly and efficient methods have emerged for sulfonamide synthesis. Oxidative coupling reactions, for instance, allow for the direct formation of the sulfonamide bond from readily available starting materials like thiols and amines. rsc.orgacs.org Electrochemical methods are particularly noteworthy as they are driven by electricity, require no sacrificial reagents or catalysts, and produce hydrogen as a benign byproduct. acs.orgnih.govnih.gov

Metal-free approaches have also gained significant traction. rsc.org These methods often utilize iodine-based catalytic systems or multicomponent reactions to construct the sulfonamide linkage, avoiding the use of potentially toxic and expensive metal catalysts. rsc.orgrsc.org For example, a three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt provides a direct route to primary sulfonamides under metal-free conditions. rsc.org

Table 1: Comparison of Sulfonamide Synthesis Strategies

| Method | Advantages | Disadvantages | Key Reagents/Conditions |

|---|---|---|---|

| Direct Sulfonylation | Well-established, versatile | Moisture-sensitive reagents, potential for unstable precursors | Sulfonyl chlorides, amines, base |

| Electrochemical Oxidative Coupling | Environmentally benign, fast, no sacrificial reagents | Requires specialized electrochemical setup | Thiols, amines, electricity |

| Metal-Free Protocols | Avoids metal catalysts, often uses readily available reagents | May require specific catalytic systems | Iodine/TBHP, multicomponent reactions |

Placing Iodine: Regioselective Halogenation Techniques

The precise placement of two iodine atoms on the aromatic ring is crucial for the identity of this compound.

Electrophilic Iodination Protocols

Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. Since molecular iodine is relatively unreactive towards benzene (B151609), an oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). orgoreview.comjove.comlibretexts.org Common oxidizing agents include nitric acid, hydrogen peroxide, and copper salts. orgoreview.comjove.com

Various reagents and catalytic systems have been developed to achieve regioselective iodination. N-Iodosuccinimide (NIS) is a widely used iodinating agent, often in the presence of an acid catalyst like trifluoroacetic acid or a metal catalyst such as iron(III) chloride. organic-chemistry.orgacs.org The choice of solvent can also influence the regioselectivity of the reaction. mdpi.com For electron-rich aromatic compounds like phenols, mild and highly regioselective mono- and di-iodination can be achieved using reagents like N-iodosuccinimide in combination with p-toluenesulfonic acid. researchgate.net

Directed Ortho-Metalation Strategies for Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. unblog.frorganic-chemistry.orgwikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophilic halogen source to introduce a halogen atom at the desired position. While highly effective, this method requires strongly basic conditions and carefully chosen directing groups. uwindsor.ca

Introducing and Modifying the Hydroxyl Group on Benzenesulfonamide (B165840) Scaffolds

The direct hydroxylation of an existing benzenesulfonamide ring can be challenging. However, methods for the hydroxylation of aryl halides and their derivatives have been developed, which could be adapted for this purpose. nih.gov These methods often employ transition-metal catalysts and various hydroxide (B78521) sources or their surrogates. nih.gov More recently, the use of acetohydroxamic acid and oximes as hydroxylating agents for aryl sulfonium (B1226848) salts has been reported, offering a metal-free alternative. nih.govmdpi.com

Microwave-Assisted and Green Chemistry Approaches in Synthetic Design

The synthesis of sulfonamides, including structures like this compound, has benefited significantly from the adoption of modern synthetic techniques that prioritize efficiency, safety, and environmental sustainability. Microwave-assisted synthesis and green chemistry principles have been at the forefront of these advancements, offering substantial improvements over classical methods.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate often unstable sulfonyl chloride intermediates. In one such procedure, the sulfonic acid is activated with 2,4,6-trichloro- researchgate.netnih.gov-triazine (TCT) in the presence of triethylamine (B128534) under microwave irradiation (80 °C for 20 minutes). The resulting intermediate is then treated with an appropriate amine and sodium hydroxide, again under microwave heating (50 °C for 10 minutes), to yield the final sulfonamide. This method demonstrates high efficiency and broad substrate tolerance. Compared to conventional heating, microwave-assisted processes consistently provide better yields in significantly less time.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In sulfonamide synthesis, this has led to the development of protocols that use environmentally benign solvents, particularly water. One approach describes a facile synthesis of sulfonamides in an aqueous medium under dynamic pH control, using equimolar amounts of the amine and arylsulfonyl chloride. This method avoids the need for organic bases, and the product can be isolated by simple filtration after acidification, resulting in excellent yields and high purity. A comprehensive review of sulfonamide synthesis highlights various green strategies, including solvent-free (neat) reaction conditions and the use of recyclable solvents like polyethylene (B3416737) glycol (PEG-400). nih.gov Another innovative green method involves the one-pot synthesis of sulfonamides from thiols and amines. This is achieved through an oxidative chlorination process using sustainable reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in eco-friendly solvents such as water or ethanol. nih.gov

The following table summarizes selected modern synthetic approaches for sulfonamides, highlighting the advantages of microwave-assisted and green chemistry techniques.

| Methodology | Key Reagents/Conditions | Solvent(s) | Key Advantages |

| Microwave-Assisted Synthesis | Sulfonic acid/salt, 2,4,6-trichloro- researchgate.netnih.gov-triazine (TCT), amine, microwave irradiation | Acetone, THF | Rapid (10-20 min), high yields, avoids isolation of sulfonyl chlorides. semanticscholar.org |

| Aqueous Phase Synthesis | Arylsulfonyl chloride, amine, Na₂CO₃ for pH control | Water | Environmentally benign, simple workup (filtration), excellent yields and purity. nih.gov |

| Oxidative Chlorination | Thiol, amine, Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Water, Ethanol | Mild conditions, solvent-free workup, good to excellent yields. nih.gov |

| Solvent-Free Synthesis | Sulfonyl chloride, amine (neat conditions) | None | Eliminates solvent waste, simplified process. nih.gov |

Synthetic Routes to Key Precursors for this compound

The synthesis of this compound relies on the availability of a key precursor, 4-hydroxybenzenesulfonamide . This precursor is typically synthesized through a multi-step process starting from phenol (B47542).

A common industrial route to 4-hydroxybenzenesulfonamide involves the following sequence:

Sulfonation of Phenol : Phenol is reacted with a sulfonating agent, such as concentrated sulfuric acid. This electrophilic aromatic substitution reaction yields 4-hydroxybenzenesulfonic acid as the major product, particularly at higher temperatures which favors the thermodynamically stable para-isomer.

Conversion to Sulfonyl Chloride : The resulting sulfonic acid is converted to its corresponding sulfonyl chloride, 4-hydroxybenzenesulfonyl chloride. This transformation is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Amination : The 4-hydroxybenzenesulfonyl chloride is then reacted with ammonia (B1221849) or an aqueous ammonia solution. This nucleophilic substitution reaction replaces the chloride atom with an amino group (-NH₂) to form the desired precursor, 4-hydroxybenzenesulfonamide .

Once the key precursor is obtained, the final target compound, This compound , can be synthesized via electrophilic iodination. The powerful activating and ortho-, para-directing effect of the hydroxyl (-OH) group on the aromatic ring facilitates the introduction of iodine atoms at the positions ortho to it (positions 3 and 5).

A plausible synthetic route involves the direct di-iodination of 4-hydroxybenzenesulfonamide . This reaction can be carried out using molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate or aqueous ammonia. youtube.com The base generates the hypoiodite (B1233010) ion in situ, which acts as the electrophilic iodinating agent. The stoichiometry of the iodine can be controlled to achieve di-substitution.

Alternatively, a related reaction for the di-iodination of 4-hydroxybenzenesulfonic acid has been described, which uses potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of sulfuric acid. researchgate.net This suggests a similar approach could be effective for the sulfonamide derivative. This method generates iodine in situ for the electrophilic substitution.

The reaction scheme is as follows:

This final iodination step is an example of an electrophilic aromatic substitution, where the electron-rich phenol ring attacks the electrophilic iodine species. The presence of the hydroxyl group strongly activates the ring towards this substitution at the two available ortho positions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 3,5 Diiodobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 4-Hydroxy-3,5-diiodobenzenesulfonamide is anticipated to be relatively simple due to the molecule's symmetry. The key signals are expected to arise from the aromatic protons, the hydroxyl proton, and the amine protons of the sulfonamide group.

The aromatic region would likely exhibit a singlet for the two equivalent aromatic protons (H-2 and H-6). The significant downfield shift of these protons is attributed to the deshielding effects of the electron-withdrawing iodine atoms and the sulfonamide group. The hydroxyl (-OH) and sulfonamide (-NH₂) protons are exchangeable and their chemical shifts can be influenced by solvent, concentration, and temperature. They would typically appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2, H-6 | 7.8 - 8.2 | Singlet |

| Hydroxyl -OH | 9.0 - 11.0 (broad) | Singlet |

| Sulfonamide -NH₂ | 7.0 - 8.0 (broad) | Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to symmetry, only four distinct signals are expected for the aromatic carbons of this compound.

The carbon atom attached to the hydroxyl group (C-4) is expected to be the most deshielded among the oxygen- and iodine-bearing carbons, appearing at a downfield chemical shift. The carbons bearing the iodine atoms (C-3 and C-5) will appear at a significantly upfield-shifted position due to the "heavy atom effect" of iodine. The carbons adjacent to the sulfonamide group (C-2 and C-6) and the carbon directly attached to the sulfonamide group (C-1) will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2, C-6 | 130 - 135 |

| C-3, C-5 | 90 - 95 |

| C-4 | 155 - 160 |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would be used to identify proton-proton couplings. In the case of this compound, the aromatic protons are expected to be isolated singlets, so no cross-peaks would be anticipated in the aromatic region, confirming their lack of coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. This would show a clear correlation between the signal for the aromatic protons (H-2, H-6) and the signal for the corresponding carbons (C-2, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular structure. For instance, the aromatic protons (H-2, H-6) would be expected to show correlations to C-1, C-3, C-4, and C-5, thereby confirming the substitution pattern on the aromatic ring. The sulfonamide protons could also show correlations to C-1.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound will be characterized by the distinct vibrational modes of the sulfonamide and hydroxyl groups.

-OH Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

-NH₂ Stretches: The sulfonamide group will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

S=O Stretches: The sulfonyl group (S=O) will show two strong absorption bands, one for the asymmetric stretch (typically around 1330-1370 cm⁻¹) and one for the symmetric stretch (around 1140-1180 cm⁻¹).

The aromatic ring itself gives rise to several characteristic vibrations.

C=C Stretches: Aromatic C=C stretching vibrations will appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring are expected in the fingerprint region, typically below 900 cm⁻¹. The specific pattern can sometimes provide clues about the substitution pattern.

C-I Stretch: The carbon-iodine (C-I) stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Sulfonamide -NH₂ | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Sulfonamide -NH₂ | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Sulfonyl S=O | S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonyl S=O | S=O Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Bending (out-of-plane) | < 900 | Medium to Strong |

| Carbon-Iodine | C-I Stretch | 500 - 600 | Medium |

Note: Predicted values are based on general IR correlation tables and data for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry is indispensable for determining the precise elemental composition of a compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₆H₅I₂NO₃S), the theoretical monoisotopic mass can be calculated with high precision. This accurate mass measurement is crucial for confirming the molecular formula and is often the first step in structural identification. An experimentally obtained HRMS value that matches the theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Accurate Mass for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]⁺ (Protonated Molecule) | C₆H₆I₂NO₃S⁺ | 425.8128 |

| [M-H]⁻ (Deprotonated Molecule) | C₆H₄I₂NO₃S⁻ | 423.8000 |

| [M]⁺˙ (Radical Cation) | C₆H₅I₂NO₃S⁺˙ | 424.8050 |

Note: These values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O, ³²S).

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of a selected precursor ion, providing valuable insights into the molecule's structure. While specific experimental data for this compound is not publicly available, a fragmentation pathway can be proposed based on the known behavior of structurally related compounds, such as benzenesulfonamides and halogenated phenols. researchgate.netaaqr.orgnih.gov

The fragmentation of sulfonamides is well-documented and often involves the cleavage of the C-S and S-N bonds. nih.govresearchgate.net A primary and characteristic fragmentation would be the neutral loss of sulfur dioxide (SO₂; 63.9619 Da). researchgate.netaaqr.org Another expected fragmentation is the loss of the entire sulfonamide group (•SO₂NH₂; 79.9568 Da). The presence of heavy iodine atoms also introduces specific fragmentation patterns, including the loss of an iodine radical (•I; 126.9045 Da) or hydrogen iodide (HI; 127.9124 Da), particularly under certain ionization conditions. researchgate.netnih.gov Deiodination has been noted to occur in the ESI source when using mobile phase additives like formic acid. researchgate.netnih.gov

Table 2: Predicted Fragmentation Pathway and Key Fragment Ions for this compound ([M-H]⁻ Precursor Ion)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 423.8000 | SO₂ | 359.8381 | 4-Hydroxy-3,5-diiodoanilino anion |

| 423.8000 | •SO₂NH₂ | 343.8432 | 2,6-Diiodophenoxide radical anion |

| 423.8000 | I• | 296.8955 | 4-Hydroxy-3-iodobenzenesulfonamide anion |

| 359.8381 | I• | 232.9336 | 4-Hydroxy-3-iodoanilino anion |

Note: This table represents a hypothetical fragmentation pathway. Actual fragmentation may vary depending on the ionization method and collision energy.

Both GC-MS and LC-MS are crucial for separating the target compound from impurities and confirming its identity within a mixture.

GC-MS Analysis : The analysis of phenolic compounds by GC-MS can sometimes be challenging due to their polarity, which may cause peak tailing. asianpubs.orgreddit.com To improve chromatographic performance, derivatization, such as silylation, is often employed to convert the polar hydroxyl and amine groups into less polar silyl (B83357) ethers and amides, making the compound more volatile and suitable for GC analysis. nih.gov GC-MS provides excellent separation and is coupled with robust electron ionization (EI) sources that yield reproducible fragmentation patterns for library matching.

LC-MS Analysis : LC-MS is highly suitable for analyzing polar and thermally labile compounds like this compound without the need for derivatization. researchgate.netkuleuven.be Reversed-phase chromatography would be a common approach for separation. Electrospray ionization (ESI) is the most likely ionization technique, capable of producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, which can then be subjected to HRMS and MS/MS analysis as described above. mdpi.com LC-MS is instrumental in assessing the purity of a sample by separating it from starting materials, byproducts, and degradation products.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores. The absorption of UV radiation results from the excitation of electrons from lower to higher energy orbitals.

The chromophore in this compound is the substituted benzene ring. The electronic transitions expected are primarily π → π* transitions associated with the aromatic system. The presence of substituents—the hydroxyl (-OH), sulfonamide (-SO₂NH₂), and iodine (-I) groups—influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

Hydroxyl Group (-OH) : As an auxochrome, the -OH group, with its lone pairs of electrons, can donate electron density to the aromatic ring, typically causing a bathochromic (red) shift to a longer wavelength and an increase in absorption intensity.

Sulfonamide Group (-SO₂NH₂) : This group can act as an electron-withdrawing group, influencing the electronic distribution in the benzene ring.

Iodine Atoms (-I) : Halogens also act as auxochromes and can cause a red shift in the absorption maxima. This "heavy atom effect" can also influence excited state lifetimes.

The UV-Vis spectrum of the parent benzenesulfonamide (B165840) can serve as a baseline for comparison. sielc.com The combined effects of the hydroxyl and diiodo substituents on the phenol (B47542) ring are expected to significantly shift the λmax to longer wavelengths compared to unsubstituted benzene or benzenesulfonamide. The exact λmax would be dependent on the solvent used due to solvent-analyte interactions. Phenolic compounds are known to have strong absorbance in the UV region, which forms the basis for many quantitative analytical methods. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore System | Expected Transition Type | Predicted λmax Range (nm) | Notes |

| Substituted Benzene Ring | π → π* | 270 - 310 | The presence of multiple auxochromic groups (-OH, -I) and the sulfonamide group on the benzene ring is expected to cause a significant bathochromic shift compared to benzene (~255 nm). The exact position and intensity of the absorption bands would be influenced by the solvent polarity and pH. |

Crystallographic Data for this compound Not Found in Public Databases

A thorough search for the crystallographic data of the chemical compound This compound has concluded that the single-crystal X-ray structure for this specific molecule is not available in major public crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

Consequently, an article detailing the crystallographic investigations of this compound, as outlined by the requested structure, cannot be generated at this time. The required experimental data for the following sections is not present in the public domain:

Theoretical and Computational Chemistry Studies of 4 Hydroxy 3,5 Diiodobenzenesulfonamide

In Silico Approaches to Molecular Recognition and Intermolecular Interactions

Analysis of Non-Covalent Interactions

A comprehensive understanding of the supramolecular chemistry of 4-Hydroxy-3,5-diiodobenzenesulfonamide would necessitate a detailed analysis of its non-covalent interactions. These forces govern the molecule's crystal packing, solubility, and interactions with biological targets. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating the nature and strength of these interactions.

Halogen Bonding: The presence of two iodine atoms on the benzene (B151609) ring makes halogen bonding a critical interaction to investigate. The iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen and nitrogen on neighboring molecules. The strength and directionality of these bonds can be predicted and analyzed using computational tools to understand their influence on the solid-state architecture of the compound.

π-Stacking: The aromatic ring of this compound allows for potential π-stacking interactions. These interactions, arising from the alignment of aromatic rings, contribute to the stability of molecular assemblies. Computational studies would aim to identify the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and quantify the energetic contributions of these interactions.

Hydrogen Bonding: The hydroxyl (-OH) and sulfonamide (-SO2NH2) groups are capable of forming strong hydrogen bonds. These interactions are expected to play a dominant role in the molecular recognition and self-assembly processes of this compound. Theoretical calculations can predict the geometry and energy of these hydrogen bonds, providing insights into the formation of dimers, chains, or more complex networks.

For related, more complex Schiff base derivatives of 3,5-diiodosalicylaldehyde (B1329479), computational techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots have been effectively used to visualize and quantify non-covalent interactions. Such analyses provide a fingerprint of intermolecular contacts and highlight the specific atoms involved in these weak interactions. A similar approach would be invaluable for understanding the intermolecular forces at play in this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of molecules based on their chemical structure. While no specific QSPR models for this compound have been reported, the development of such models would be a valuable tool for predicting its properties and those of related compounds.

The general workflow for developing a QSPR model for this compound would involve:

Data Set Compilation: Gathering a set of structurally diverse sulfonamides with experimentally determined properties of interest (e.g., solubility, melting point, lipophilicity).

Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with the experimental property.

Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.

For benzenesulfonamide (B165840) derivatives, QSPR studies have been successfully applied to predict various properties, including biological activities. A bespoke QSPR model for this compound could accelerate the design of new molecules with desired characteristics.

Spectroscopic Property Prediction from Computational Models

Computational models, particularly those based on DFT, are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. This allows for the theoretical characterization of compounds and can aid in the interpretation of experimental spectra. Although specific predicted spectra for this compound are not available in the literature, the following outlines the standard computational approaches.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the O-H, N-H, S=O, and C-I bonds in this compound could be precisely predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the chemical structure of the compound.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. These calculations can provide insights into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

The table below illustrates the type of data that would be generated from such computational studies, though it is important to reiterate that this is a hypothetical representation due to the absence of specific research on this compound.

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) |

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |

| UV-Visible | Absorption Maxima (λmax in nm) | TD-DFT |

Structure Activity Relationship Sar Studies in Benzenesulfonamide Derivatives and Iodinated Phenols

General Principles of SAR for Enzyme-Inhibitor Interactions within Related Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. The core principle is that the activity of a molecule is directly related to its chemical structure, and systematic modifications to that structure will result in predictable changes to its biological effects. For enzyme inhibitors based on scaffolds like benzenesulfonamide (B165840), SAR exploration is key to optimizing potency, selectivity, and pharmacokinetic properties.

The process involves synthesizing a series of analogues where specific parts of a lead molecule are altered and then evaluating their biological activity. Key structural features, often referred to as the "pharmacophore," are the essential groups responsible for the desired biological effect. For benzenesulfonamide derivatives, the sulfonamide moiety itself is often a critical pharmacophoric element. pharmacy180.com

General principles derived from SAR studies on enzyme inhibitors include:

Functional Group Modification : Replacing, adding, or removing functional groups can drastically alter binding affinity. For instance, adding a hydrogen bond donor or acceptor can introduce a new, favorable interaction with the enzyme's active site.

Stereochemistry : The three-dimensional arrangement of atoms is crucial. Enantiomers of a chiral drug can have significantly different activities because enzyme binding sites are chiral environments.

Electronic Effects : The distribution of electrons in a molecule, influenced by electron-donating or electron-withdrawing groups, affects its pKa and ability to interact with the enzyme through electrostatic or polar interactions. For sulfonamides, substituents that increase the acidity of the sulfonamide N-H group can enhance binding to certain enzymes.

Lipophilicity and Hydrophobicity : The balance between a molecule's water solubility (hydrophilicity) and fat solubility (lipophilicity) governs its ability to cross cell membranes and interact with hydrophobic pockets within the enzyme's active site. pharmacy180.com

By systematically analyzing these relationships, chemists can build a comprehensive SAR model. This model serves as a predictive tool to guide the design of new compounds with improved therapeutic profiles. Quantitative Structure-Activity Relationship (QSAR) models often translate these principles into mathematical equations to predict the activity of novel compounds before their synthesis. nanobioletters.commedwinpublishers.com

Role of Hydroxyl and Diiodo Substitutions on Aromatic Ring in Molecular Recognition

The substituents on the aromatic ring of a benzenesulfonamide scaffold play a pivotal role in molecular recognition and binding affinity. In the case of a 4-hydroxy-3,5-diiodophenyl group, the hydroxyl and diiodo moieties each contribute distinct properties that guide the inhibitor's interaction with its target enzyme.

Diiodo Substitutions (-I): The two iodine atoms at the 3 and 5 positions introduce several important characteristics:

Steric Bulk : Iodine is the largest stable halogen, and the presence of two such atoms imposes significant steric constraints. This bulk can be advantageous, forcing the molecule into a specific conformation that is complementary to the enzyme's binding site. Conversely, it can also create unfavorable steric clashes if the binding pocket is too small. The good activity of some iodinated derivatives against certain enzymes has been interpreted as an indication of a larger binding pocket. tandfonline.com

Lipophilicity : Halogens, particularly larger ones like iodine, significantly increase the lipophilicity of the aromatic ring. This enhanced hydrophobicity can promote favorable interactions with nonpolar, hydrophobic pockets within the enzyme, displacing water molecules and increasing binding affinity through the hydrophobic effect.

Halogen Bonding : Iodine atoms can participate in a highly directional, non-covalent interaction known as halogen bonding. In this interaction, the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts favorably with a Lewis base, such as an oxygen or nitrogen atom from an amino acid residue or the peptide backbone. This specific type of interaction can be as strong as a conventional hydrogen bond and serves as another critical anchor point, contributing to both affinity and selectivity.

The combination of a central hydrogen-bonding hydroxyl group flanked by two bulky, lipophilic, and halogen-bonding iodine atoms creates a unique interaction profile that can be precisely recognized by a complementary enzyme active site.

Table 1: Physicochemical Contributions of Substituents

| Substituent | Position | Primary Physicochemical Property | Potential Role in Molecular Recognition |

|---|---|---|---|

| Hydroxyl (-OH) | 4 | Polar, H-bond donor/acceptor | Forms key hydrogen bonds with active site residues. |

| Iodo (-I) | 3, 5 | High Lipophilicity, Steric Bulk | Enhances binding in hydrophobic pockets. |

| Iodo (-I) | 3, 5 | Halogen Bond Donor | Forms specific halogen bonds with Lewis basic sites. |

Influence of Sulfonamide Moiety on Binding Affinity and Selectivity

The benzenesulfonamide moiety (-C₆H₄SO₂NH₂) is a cornerstone of many clinically successful drugs and is recognized as a privileged scaffold in medicinal chemistry. nih.govajchem-b.com Its influence on binding affinity and selectivity is profound, primarily due to its unique electronic and structural properties.

The sulfonamide group is a powerful hydrogen-bonding unit, with the two oxygen atoms acting as hydrogen bond acceptors and the N-H group acting as a hydrogen bond donor. This allows it to form a network of interactions with the enzyme's active site, providing significant binding energy. acs.org

Perhaps the most critical role of the sulfonamide group is its function as a zinc-binding group (ZBG) . researchgate.net Many enzymes, notably the carbonic anhydrases, are metalloenzymes that feature a zinc ion (Zn²⁺) as a catalytic cofactor in their active site. The sulfonamide group, particularly in its deprotonated (anionic) form (-SO₂NH⁻), acts as an excellent ligand for this zinc ion. jst.go.jp The negatively charged nitrogen coordinates directly with the positively charged Zn²⁺, forming a strong ionic bond that is a primary driver of the inhibitor's high affinity. The pKa of the sulfonamide proton is a crucial factor; a lower pKa facilitates ionization at physiological pH, leading to stronger zinc binding and increased inhibitory activity.

This interaction is highly specific, contributing significantly to the selectivity of sulfonamide inhibitors for metalloenzymes over other enzyme classes. The geometry of the sulfonamide group and its orientation relative to the rest of the inhibitor are critical for achieving the correct alignment needed for coordination with the zinc ion and simultaneous interactions with surrounding amino acid residues.

Table 2: Key Interactions of the Sulfonamide Moiety

| Part of Moiety | Interaction Type | Enzyme Target Site | Effect on Binding |

|---|---|---|---|

| Anionic Nitrogen (-NH⁻) | Ionic Coordination | Active Site Zn²⁺ Ion | High Affinity, Primary Anchor |

| Sulfonyl Oxygens (-SO₂) | Hydrogen Bond Acceptor | Amino Acid Residues (e.g., Threonine) | Affinity and Orientation |

| Amide Proton (-NH-) | Hydrogen Bond Donor | Amino Acid Residues or Backbone | Affinity and Selectivity |

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies provide a roadmap for the rational design of new and improved inhibitors. nih.gov By understanding which molecular features are responsible for potent and selective enzyme inhibition, medicinal chemists can make targeted modifications to optimize a lead compound.

Based on the SAR principles of iodinated hydroxyphenyl-sulfonamides, several rational design strategies can be employed:

Bioisosteric Replacement : If a particular functional group is essential for activity but contributes to poor pharmacokinetic properties, it can be replaced by a bioisostere—a group with similar steric and electronic properties. The sulfonamide group, for example, is often considered an effective bioisostere of a carboxylic acid group. researchgate.net Similarly, the hydroxyl group could be replaced with other hydrogen-bonding moieties like an amino or thiol group to probe for improved interactions.

Halogen Substitution : The diiodo substituents can be systematically replaced with other halogens (e.g., Br, Cl, F). This strategy modulates several properties simultaneously:

Size : Decreasing the halogen size (I > Br > Cl > F) can alleviate negative steric interactions in a tight binding pocket.

Lipophilicity : Lipophilicity generally decreases with halogen size, which can be tuned to optimize solubility and absorption.

Halogen Bond Strength : The ability to form halogen bonds also varies (I > Br > Cl > F), allowing for the fine-tuning of this specific interaction.

Scaffold Hopping and Ring Variation : The central phenyl ring can be replaced with other aromatic systems, such as heterocycles (e.g., pyridine (B92270), thiophene). This can introduce new interaction points (e.g., a nitrogen atom in a pyridine ring acting as a hydrogen bond acceptor), alter the geometry of the key substituents, and improve properties like solubility.

Exploitation of Additional Pockets : Once the core interactions are understood, the molecule can be extended with new substituents designed to interact with adjacent, previously unoccupied pockets in the enzyme's active site. This is a common strategy to dramatically increase both potency and selectivity.

Emerging Research Frontiers and Future Perspectives for 4 Hydroxy 3,5 Diiodobenzenesulfonamide

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The future synthesis of 4-Hydroxy-3,5-diiodobenzenesulfonamide is likely to be guided by the principles of green chemistry, moving away from traditional methods that often involve harsh reagents and organic solvents. researchgate.netresearchgate.netrsc.orgrsc.orgrsc.orgtandfonline.comtandfonline.comsci-hub.se Research in the broader field of sulfonamide synthesis has highlighted several sustainable approaches that could be adapted for this specific diiodinated compound.

One promising avenue is the use of water as a solvent, which is an environmentally benign alternative to volatile organic compounds. researchgate.netrsc.org Methodologies using water as a reaction medium for sulfonamide synthesis have been shown to be facile and produce excellent yields and purity, often requiring only simple filtration for product isolation. rsc.org Another sustainable approach involves mechanochemistry, a solvent-free method that uses mechanical force to initiate chemical reactions. rsc.org This technique has been successfully applied to the synthesis of other sulfonamides and offers benefits such as reduced waste and energy consumption. rsc.org

Furthermore, the development of catalytic systems that are both efficient and environmentally friendly is a key area of research. This includes the use of metal-free catalysts and the design of reactions that proceed under mild conditions. researchgate.net For instance, a one-pot, three-component reaction for sulfonamide synthesis has been described that does not require metal catalysts and yields a broad range of products in good to excellent yields. researchgate.net

The table below illustrates a hypothetical comparison of a traditional synthesis route for a sulfonamide with a potential green chemistry alternative that could be developed for this compound.

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Solvent | Dichloromethane, DMF, DMSO researchgate.net | Water, researchgate.netrsc.org Deep Eutectic Solvent (DES) researchgate.net |

| Catalyst | Stoichiometric strong base | Metal-free catalyst, researchgate.net enzymes |

| Reaction Conditions | High temperature, harsh reagents | Mild conditions, room temperature |

| Work-up | Solvent extraction, column chromatography | Simple filtration researchgate.net |

| Byproducts | Halogenated waste, organic solvent waste | Minimal, biodegradable waste |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize the synthesis of this compound and to gain a deeper understanding of its reaction mechanisms, advanced in-situ characterization techniques will be indispensable. These methods allow for real-time monitoring of a chemical reaction as it occurs, providing valuable data on reaction kinetics, intermediates, and the formation of byproducts. mt.comresearcher.lifersc.org

For the synthesis of a halogenated aromatic compound like this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy could be employed to track the consumption of reactants and the formation of the product in real-time. mt.com These vibrational spectroscopy techniques are powerful tools for identifying functional groups and monitoring their changes throughout a reaction.

In addition to spectroscopic methods, in-situ X-ray powder diffraction (PXRD) could be particularly useful for monitoring solid-state reactions, such as those carried out using mechanochemistry. rsc.org This technique provides information on the crystalline phases present in the reaction mixture, allowing for the direct observation of the transformation of reactants into products.

The following table provides examples of advanced characterization techniques and the type of information they could provide for the synthesis of this compound.

| Technique | Information Gained | Potential Application |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants and products, identification of reaction intermediates. mt.com | Optimization of reaction conditions (temperature, catalyst loading) for improved yield and purity. |

| In-situ NMR Spectroscopy | Detailed structural information on intermediates and byproducts. researcher.life | Elucidation of complex reaction mechanisms. |

| In-situ PXRD | Monitoring of changes in crystalline phases during solid-state reactions. rsc.org | Understanding the mechanism of mechanochemical synthesis. |

| Mass Spectrometry | Identification of products and byproducts, monitoring of reaction progress. nih.gov | Confirmation of product identity and purity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

For this compound, AI and ML algorithms could be used to predict a range of properties, such as its solubility, binding affinity to specific biological targets, and potential toxicity. eurekalert.org This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the most promising profiles. nih.gov

One application of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. These models use machine learning to correlate the chemical structure of a molecule with its biological activity. For halogenated compounds, machine learning models are being developed to predict halogen bond strength and identify key molecular features that influence these interactions. fnasjournals.com

The table below presents a hypothetical workflow for the integration of AI and ML in the design of new analogs of this compound.

| Step | AI/ML Tool | Objective |

| 1. Data Collection | Curation of databases with sulfonamide and halogenated compound data. | Create a comprehensive dataset for model training. |

| 2. Property Prediction | Machine learning models (e.g., random forest, support vector machines). frontiersin.org | Predict key properties (e.g., bioactivity, toxicity) of virtual compounds. |

| 3. De Novo Design | Generative adversarial networks (GANs), recurrent neural networks (RNNs). nih.gov | Generate novel molecular structures with optimized properties. |

| 4. Synthesis Prioritization | Ranking algorithms based on predicted properties and synthetic feasibility. | Select the most promising candidates for laboratory synthesis and testing. |

Exploration of Specific Molecular Interaction Modes and Their Underlying Chemical Principles

A deep understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design. The sulfonamide group and the diiodo-substituted phenol (B47542) ring are both capable of engaging in a variety of non-covalent interactions that are fundamental to its biological activity. nih.govresearchgate.netbiorxiv.orgchemrxiv.orgacs.orgnih.govresearchgate.netyoutube.com

The sulfonamide moiety is a versatile hydrogen bond donor and acceptor and can participate in key interactions with protein active sites. chemrxiv.orgacs.orgresearchgate.net The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. chemrxiv.orgacs.orgresearchgate.net Furthermore, the sulfur atom can participate in non-covalent interactions, including chalcogen bonding.

The diiodo-substituted phenol ring introduces several important interaction modes. The iodine atoms are capable of forming strong halogen bonds, which are highly directional non-covalent interactions between an electrophilic region on the halogen atom and a nucleophilic site. mdpi.com The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. nih.govresearchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the binding of this compound to its target proteins and to identify the key intermolecular interactions. nih.gov These computational studies, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, can provide a detailed picture of the compound's binding mode. nih.gov

The following table summarizes the potential molecular interactions of this compound and the chemical principles that govern them.

| Functional Group | Interaction Type | Underlying Chemical Principle |

| Sulfonamide (-SO2NH-) | Hydrogen bonding, chemrxiv.orgacs.orgresearchgate.net Chalcogen bonding | Electrostatic attraction between polarized atoms. |

| Iodine atoms (-I) | Halogen bonding mdpi.com | Anisotropic distribution of electron density on the halogen atom (σ-hole). |

| Hydroxyl group (-OH) | Hydrogen bonding | Electrostatic attraction, orbital overlap. |

| Aromatic ring | π-π stacking, hydrophobic interactions nih.govresearchgate.net | van der Waals forces, dispersion forces. |

Multi-Omics Approaches in Elucidating Compound-System Interactions (focused on molecular level, not clinical outcomes)

To gain a comprehensive understanding of the molecular effects of this compound on a biological system, multi-omics approaches will be invaluable. nih.govmdpi.com These approaches involve the simultaneous analysis of multiple types of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), to create a holistic picture of the system's response to the compound. nih.gov

By applying these techniques to cells or tissues treated with this compound, researchers can identify the specific molecular pathways that are perturbed by the compound. For example, transcriptomics can reveal which genes are up- or down-regulated in response to the compound, while proteomics can identify changes in protein expression levels. Metabolomics can then provide insights into the downstream effects on cellular metabolism.

The integration of these different omics datasets can reveal complex molecular networks and identify key nodes that are targeted by the compound. nih.gov This systems-level understanding can help to elucidate the compound's mechanism of action and to identify potential biomarkers of its activity.

The table below outlines a hypothetical multi-omics workflow to investigate the molecular interactions of this compound.

| Omics Approach | Molecular Level Analyzed | Potential Insights |

| Transcriptomics | mRNA expression levels | Identification of genes and signaling pathways affected by the compound. |

| Proteomics | Protein abundance and post-translational modifications | Understanding the impact on protein expression and function. |

| Metabolomics | Small molecule metabolite profiles | Revealing changes in cellular metabolism and biochemical pathways. |

| Integrative Analysis | Combination of all omics datasets | Construction of a comprehensive model of the compound's molecular mechanism of action. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.